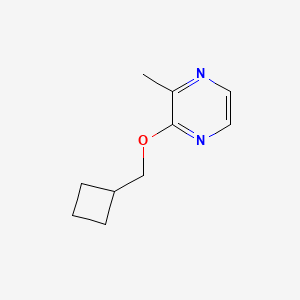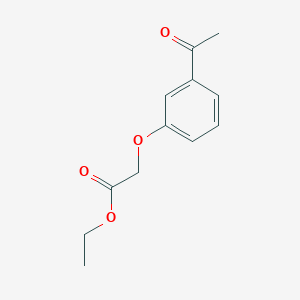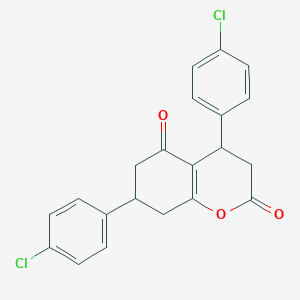
2-(Cyclobutylmethoxy)-3-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclobutylmethoxy)-3-methylpyrazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a pyrazine derivative that has a cyclobutylmethoxy group and a methyl group attached to the pyrazine ring. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activity
- Research involving the synthesis of heterocyclic compounds, such as pyrazine derivatives, often focuses on creating compounds with potential antimicrobial and antitumor activities. For instance, the synthesis of new indole-containing derivatives, including 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, has been explored for their promising antimicrobial activities against various bacteria and yeast. Such studies demonstrate the role of pyrazine derivatives in developing novel pharmaceuticals (Behbehani, Ibrahim, Makhseed, Mahmoud, 2011).
Anticonvulsant Activity and Sodium Channel Blocking
- The anticonvulsant activity of 3-aminopyrroles, synthesized from related compounds, highlights the potential of pyrazine derivatives in neurological research. These compounds have shown significant activity with minimal neurotoxicity, indicating their potential as safer therapeutic agents (Unverferth, Engel, Höfgen, Rostock, Günther, Lankau, Menzer, Rolfs, Liebscher, Müller, Hofmann, 1998).
Biosynthesis and Flavor Contribution in Agriculture
- The biosynthesis of methoxypyrazines, compounds related to 2-(Cyclobutylmethoxy)-3-methylpyrazine, is significant in the agricultural sector, particularly in viticulture. Methoxypyrazines contribute to the herbaceous flavors in certain wines, and their biosynthesis involves pathways that might be influenced by various viticultural management practices. This area of research is crucial for understanding how to manage grape flavor profiles in wine production (Dunlevy, Soole, Perkins, Nicholson, Maffei, Boss, 2013).
Analytical Chemistry Applications
- In analytical chemistry, methods for determining pyrazine derivatives in various samples, such as musts or wines, have been developed. This includes solid-phase microextraction (SPME) methods for identifying and quantifying methoxypyrazines, which are crucial for quality control and flavor analysis in the food and beverage industry (Sala, Mestres, Martí, Busto, Guasch, 2000).
Propiedades
IUPAC Name |
2-(cyclobutylmethoxy)-3-methylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-10(12-6-5-11-8)13-7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZPAJHIYCIWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OCC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylmethoxy)-3-methylpyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2827127.png)
![6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2827132.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2827134.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2827136.png)
![4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde](/img/structure/B2827137.png)
![N-[3-(1-aminoethyl)phenyl]benzamide](/img/structure/B2827139.png)


